molecular formula CH3INaO3S+ B1676387 Methiodal sodium CAS No. 126-31-8

Methiodal sodium

Cat. No. B1676387
CAS RN: 126-31-8
M. Wt: 244.99 g/mol
InChI Key: COCJIVDXXCJXND-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methiodal Sodium, also known as Iodomethanesulfonic acid sodium, is a pharmaceutical drug that was used as an iodinated contrast medium for X-ray imaging . Its uses included myelography (imaging of the spinal cord) . It is a crystalline salt used as a radiopaque contrast medium in intravenous urography .


Molecular Structure Analysis

The molecular formula of Methiodal Sodium is CH2INaO3S . It has an average mass of 243.984 Da and a monoisotopic mass of 243.866699 Da .


Physical And Chemical Properties Analysis

Methiodal Sodium has a molecular weight of 243.98 . The metal sodium is highly reactive and cannot be found in a free form .

Scientific Research Applications

1. Use in Lumbar Myelography

Methiodal sodium has been historically used as a contrast medium in lumbar myelography. It was widely utilized in Scandinavia due to its low incidence of side effects. However, its use required spinal anesthesia, which could lead to complications. Comparative studies with metrizamide, a newer contrast medium, were conducted to evaluate their effectiveness and side effects in lumbar myelography (Hindmarsh, 1973). Additional research focused on comparing various water-soluble contrast media for lumbar myelography, including methiodal sodium, and aimed to assess their irritative effects on nervous structures (Skalpe et al., 1973).

2. Comparative Histological Investigations

Methiodal sodium was also the subject of comparative histological investigations. Studies conducted on rabbits using methiodal sodium and meglumine iothalamate in experimental myelography showed various histological changes, including cell infiltration and nerve cell degeneration. These studies were crucial in understanding the biological impact of these contrast media (Praestholm & Ølgaard, 1972).

3. Epileptogenic Effects

Research has also highlighted the epileptogenic effects of water-soluble contrast media, including methiodal sodium, when used in neuroradiology. The risks associated with its use, particularly in procedures like ventriculography, were a significant concern, leading to the exploration of less toxic alternatives (Oftedal & Kayed, 1973).

4. Influence on Antioxidative Systems

Beyond neuroradiology, methiodal sodium's impact on oxidative stress was studied. For instance, a study examined the influence of methionine on malondialdehyde concentrations in rats exposed to sodium fluoride, providing insights into the biochemical pathways influenced by compounds like methiodal sodium (Błaszczyk et al., 2009).

5. Adhesive Arachnoiditis Incidence

Studies have also explored the incidence of adhesive arachnoiditis following lumbar radiculography using methiodal sodium. The findings revealed a significant incidence of this condition, particularly in patients who underwent surgery between methiodal studies, shedding light on the potential long-term effects of its use (Skalpe, 1976).

Safety And Hazards

While specific safety and hazard information for Methiodal Sodium is not available, sodium compounds can be hazardous. For example, sodium reacts violently with water and can cause severe skin burns and eye damage .

properties

IUPAC Name

sodium;iodomethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3IO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCJIVDXXCJXND-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(S(=O)(=O)[O-])I.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2INaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701035794
Record name 1-Iodomethanesulfonate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701035794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Iodomethanesulfonic acid, sodium salt appears as colorless crystals. (NTP, 1992)
Record name IODOMETHANESULFONIC ACID, SODIUM SALT
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20527
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Soluble (NTP, 1992), FREELY SOL IN WATER (70 G/100 ML); SLIGHTLY SOL IN ALC (2.5 G/100 ML), BENZENE, ETHER, ACETONE, VERY SOL IN METHANOL
Record name IODOMETHANESULFONIC ACID, SODIUM SALT
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20527
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name IODOMETHANESULFONIC ACID SODIUM SALT
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4377
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Methiodal sodium

Color/Form

CRYSTALS, WHITE CRYSTALLINE POWDER

CAS RN

126-31-8
Record name IODOMETHANESULFONIC ACID, SODIUM SALT
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20527
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methiodal sodium [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Iodomethanesulfonate sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701035794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methiodal sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.348
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHIODAL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3880P18UBM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IODOMETHANESULFONIC ACID SODIUM SALT
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4377
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methiodal sodium
Reactant of Route 2
Methiodal sodium

Citations

For This Compound
246
Citations
T Hindmarsh - Acta Radiologica. Diagnosis, 1973 - journals.sagepub.com
… The mean pressure increase for methiodal sodium was 53.5 mm Hg (range 18—96) and for the metrizamide group 49.5 mm Hg (range 24—64). Mean duration of pressure …
Number of citations: 43 journals.sagepub.com
T Hindmarsh - Acta Radiologica. Diagnosis, 1975 - journals.sagepub.com
… to allow comparison with the patients examined with methiodal sodium. This latter patient and one patient receiving methiodal sodium were selected for sampling of blood and urine …
Number of citations: 87 journals.sagepub.com
IO Skalpe - Radiology, 1976 - pubs.rsna.org
… The frequency of adhesive arachnoiditis following lumbar radiculography with methiodal sodium (95 patients), methylglucamine iocarmate (20 examinations in 18 patients), and …
Number of citations: 50 pubs.rsna.org
P Bidstrup - Neuroradiology, 1972 - Springer
… A case of anogenital hypaesthesia and dysuria after myelography with methiodal-sodium is recorded. A later myelography shows severe changes which must be considered as signs …
Number of citations: 0 link.springer.com
IO Skalpe - Spine, 1978 - journals.lww.com
… Adhesive arachnoiditis has since been reported after the use of methiodal sodium (Abrodil, Conturex, Kontrast U), meglumine iothalamate, and meglumine iocarmate (Bis-Conray, Dimer…
Number of citations: 37 journals.lww.com
H Halaburt, J Lester - 1973 - pascal-francis.inist.fr
LEPTOMENINGEAL CHANGES FOLLOWING LUMBAR MYELOGRAPHY WITH WATER-SOLUBLE CONTRAST MEDIA (MEGLUMINE IOTHALAMATE AND METHIODAL SODIUM) …
Number of citations: 46 pascal-francis.inist.fr
EB Hansen, A Fahrenkrug… - The British Journal of …, 1978 - birpublications.org
… Adhesive arachnoiditis had developed in five of 46 cases after methiodal sodium, in 24 of 96 … Our low incidence of adhesive arachnoiditis after methiodal sodium may also be explained …
Number of citations: 52 www.birpublications.org
P Bidstrup - Neuroradiology, 1972 - pubmed.ncbi.nlm.nih.gov
A case of chronic adhesive arachnoiditis after lumbar myelography with methiodal-sodium A case of chronic adhesive arachnoiditis after lumbar myelography with methiodal-sodium …
Number of citations: 22 pubmed.ncbi.nlm.nih.gov
B Vällfors, HA Hansson, M Belghmaïdi… - Acta neurologica …, 1992 - Wiley Online Library
… , metrizamide and methiodal sodium and compared with … was recorded after exposure to methiodal sodium; lidocaine or … Methiodal sodium produced an extensive cellular damage of …
Number of citations: 1 onlinelibrary.wiley.com
C Rådberg, E Wennberg - Acta Radiologica. Diagnosis, 1973 - journals.sagepub.com
… Ten of the 21 patients first examined with methiodal sodium (Kontrast U) and 2 of the 3 patients given meglumin iothalamate (Conray) presented such changes on repeat myelography. …
Number of citations: 34 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.